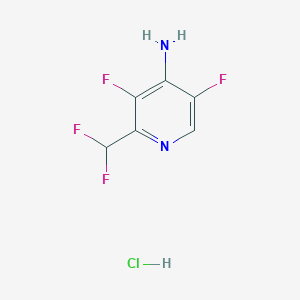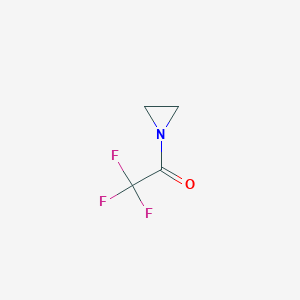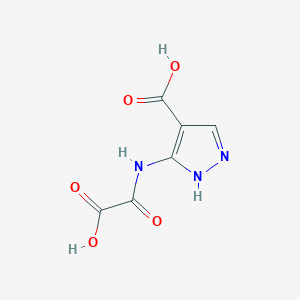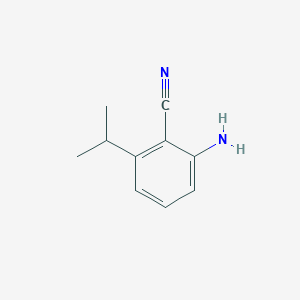
4-Amino-N-phenylbenzamide hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-phenylbenzamide hydrochloride is an organic compound that appears as a crystalline solid, typically ranging from pale yellow to brown in color. It is known for its excellent thermal stability and light resistance. This compound is soluble in certain organic solvents such as dimethyl sulfoxide and dichloromethane. It has a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Amino-N-phenylbenzamide hydrochloride can be synthesized through the amidation reaction of aniline with p-hydroxybenzoic acid. The reaction is catalyzed by a base, typically under anhydrous conditions. The reaction conditions can be adjusted based on specific laboratory requirements .
Industrial Production Methods
In industrial settings, the synthesis of 4-Amino-N-phenylbenzamide hydrochloride often involves the direct condensation of benzoic acids and amines. This process can be enhanced using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and the use of a recoverable catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-phenylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a nitro group.
Reduction: The compound can be reduced to form corresponding amines using reducing agents.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides .
Wissenschaftliche Forschungsanwendungen
4-Amino-N-phenylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of compounds containing benzamide groups.
Biology: The compound is utilized in the study of electron transfer properties and as a component in conductive polymers.
Wirkmechanismus
The mechanism of action of 4-Amino-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. It exhibits electron transfer properties, making it useful in the study of semiconductor materials and conductive polymers. The compound’s antiviral activity is attributed to its ability to inhibit viral replication by targeting specific viral proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylbenzamide: This compound has a similar structure but lacks the amino group at the para position.
4-Aminobenzanilide: Similar to 4-Amino-N-phenylbenzamide hydrochloride but without the hydrochloride salt form.
Uniqueness
4-Amino-N-phenylbenzamide hydrochloride is unique due to its excellent thermal stability, light resistance, and solubility in organic solvents. Its electron transfer properties and potential antiviral activity further distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C13H13ClN2O |
|---|---|
Molekulargewicht |
248.71 g/mol |
IUPAC-Name |
4-amino-N-phenylbenzamide;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12;/h1-9H,14H2,(H,15,16);1H |
InChI-Schlüssel |
HSWNUYUTWHHDBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)


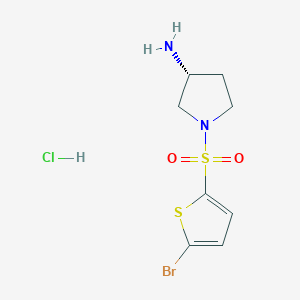
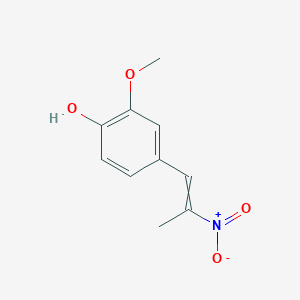
![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)
